molecular formula C11H24N2O2 B14785387 tert-Butyl ethyl(3-(methylamino)propyl)carbamate

tert-Butyl ethyl(3-(methylamino)propyl)carbamate

Cat. No.: B14785387
M. Wt: 216.32 g/mol
InChI Key: KAEIYJOBOQVQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ethyl(3-(methylamino)propyl)carbamate is a chemical compound with the molecular formula C11H24N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, ethyl group, and a carbamate functional group attached to a 3-(methylamino)propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl(3-(methylamino)propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures, and the reagents are added slowly to prevent any side reactions. The reaction is then allowed to proceed at room temperature for several hours, followed by purification steps to isolate the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

tert-Butyl ethyl(3-(methylamino)propyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(methylamino)propyl)carbamate
  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl ethyl(3-(methylamino)propyl)carbamate is unique due to its specific structure, which combines a tert-butyl group, an ethyl group, and a carbamate functional group attached to a 3-(methylamino)propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[3-(methylamino)propyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-6-13(9-7-8-12-5)10(14)15-11(2,3)4/h12H,6-9H2,1-5H3

InChI Key

KAEIYJOBOQVQQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.